molecular formula C10H11N3O2 B3351789 1-Allyl-3-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 39945-20-5

1-Allyl-3-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No.: B3351789
CAS No.: 39945-20-5
M. Wt: 205.21 g/mol
InChI Key: NNLOJHRZMJTYOU-UHFFFAOYSA-N
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Description

1-Allyl-3-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with allyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with allyl and methyl groups under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the allyl or methyl positions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydride (NaH) in tetrahydrofuran (THF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Allyl-3-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of specific kinases by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substituents (allyl and methyl groups) that confer distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-1-prop-2-enyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-6-13-8-7(4-5-11-8)9(14)12(2)10(13)15/h3-5,11H,1,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLOJHRZMJTYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC=C2)N(C1=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192993
Record name 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1-allyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39945-20-5
Record name 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1-allyl-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039945205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1-allyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Allyl-3-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
Reactant of Route 6
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